LogP Reduction vs. 3-COOH and 4-COOH Isomers
The target compound (2-COOH) records a predicted LogP of 0.508, whereas the 3-COOH and 4-COOH positional isomers each register a LogP of 2.684 . This corresponds to an approximate 5.3-fold reduction in computed lipophilicity for the 2-carboxy isomer. The difference arises from the spatial proximity of the carboxylic acid to the piperidine nitrogen, which permits intramolecular proton transfer and zwitterion formation—a structural feature absent in the 3- and 4-substituted variants.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.508 (1-(2-bromobenzyl)piperidine-2-carboxylic acid) |
| Comparator Or Baseline | Comparator A: 1-(2-bromobenzyl)piperidine-3-carboxylic acid, LogP = 2.684; Comparator B: 1-(2-bromobenzyl)piperidine-4-carboxylic acid, LogP = 2.684 |
| Quantified Difference | ΔLogP ≈ 2.18 units (≈5.3-fold lower lipophilicity for target) |
| Conditions | Predicted LogP values from vendor technical datasheets (ACD/Labs or equivalent algorithm); experimental determination not reported. |
Why This Matters
A >2 log-unit shift in lipophilicity directly impacts aqueous solubility, passive membrane permeability, and plasma protein binding, making the 2-COOH isomer functionally non-interchangeable with the 3- or 4-COOH analogs in any assay where compound partitioning influences the readout.
